

Trans-2-Hexenyl Benzoate: Physicochemical Profiling, Analytical Methodologies, and Formulation Applications

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Compound of Interest

Compound Name: *trans-2-Hexenyl benzoate*

Cat. No.: B14774963

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Molecular Architecture & Causality

trans-2-Hexenyl benzoate (also designated as (E)-2-hexenyl benzoate; CAS: 76841-70-8) is a structurally compelling unsaturated ester [1](#). From a molecular design perspective, its behavior is governed by the conjugation of an aromatic benzoate moiety with a rigid trans-hexenyl aliphatic chain.

The aromatic ring facilitates strong π - π stacking interactions, which significantly elevates its boiling point relative to purely aliphatic esters of comparable molecular weight. Concurrently, the (E)-configuration of the double bond restricts the conformational flexibility of the alkyl tail. This structural rigidity minimizes steric hindrance during lipid bilayer insertion, directly influencing its high octanol/water partition coefficient (LogP) and rendering it an excellent candidate for lipophilic partitioning in topical or lipid-based delivery systems.

Physicochemical Properties

Understanding the macroscopic physical properties of **trans-2-Hexenyl benzoate** is critical for predicting its thermodynamic behavior in complex formulations. The quantitative data below

synthesizes established chemical databases to guide formulation strategy [12](#).

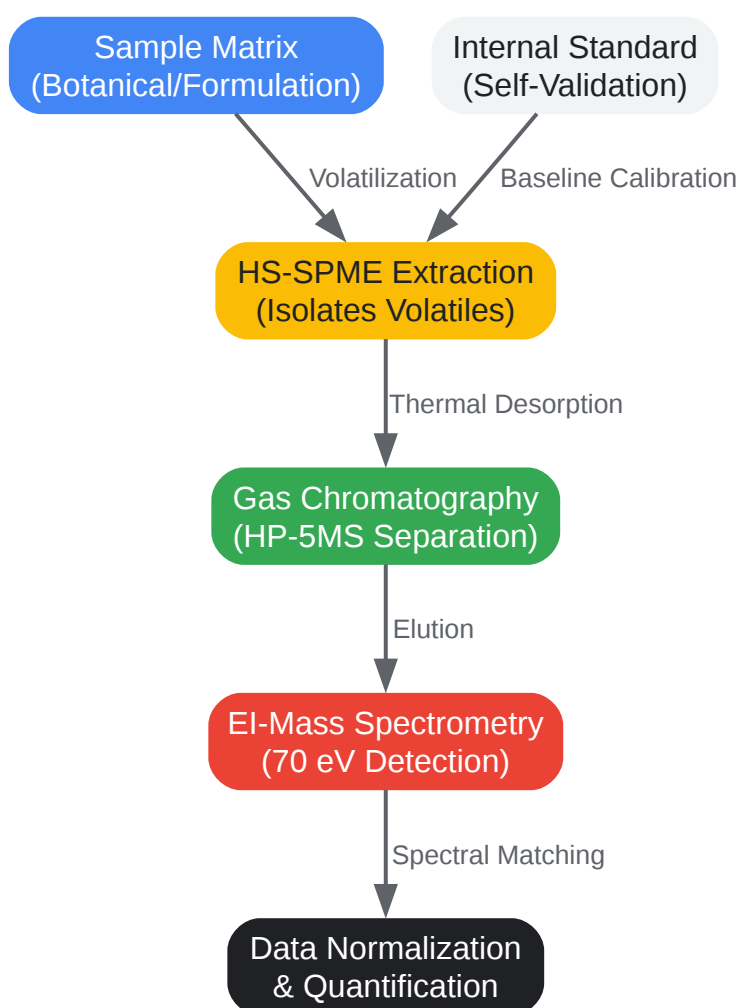
Property	Value	Causality & Formulation Implication
CAS Number	76841-70-8	Unique chemical identifier for regulatory filing 1 .
Molecular Weight	204.26 g/mol	Falls well below the 500 Da threshold (Lipinski's Rule of 5), ensuring favorable membrane permeation kinetics [[2]]() .
Boiling Point	290.77 °C (@ 760 mmHg)	High boiling point driven by aromatic π - π interactions; ensures stability during high-shear or thermal compounding [[2]]() .
Vapor Pressure	0.002 mmHg (@ 25 °C)	Low volatility at room temperature; acts as a persistent base note in organoleptic masking 2 .
Flash Point	130.40 °C	Requires standard combustible liquid handling, but safe for most aqueous-based manufacturing 2 .
LogP (Octanol/Water)	4.241 (est.)	Extreme lipophilicity; dictates the necessity of co-solvents or surfactants in aqueous liquid formulations 2 .
Water Solubility	13.95 mg/L (@ 25 °C)	Practically insoluble in water; highly soluble in alcohols and lipid matrices 2 .

Analytical Workflows: GC-MS Protocol for Complex Matrices

trans-2-Hexenyl benzoate is frequently identified as a trace volatile biomarker in botanical matrices, such as *Plumeria rubra* floral emissions and shaken Hunan black tea [\[\[3\]\]\(\)](#) [4](#).

Accurate quantification demands a robust extraction and separation technique that prevents the thermal degradation of the ester bond.

Analytical Workflow Diagram



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GC-MS analytical workflow for **trans-2-Hexenyl benzoate** extraction and quantification.

Step-by-Step Methodology: HS-SPME Coupled with GC-MS

Self-Validating System: This protocol mandates the integration of an internal standard (IS) prior to extraction. By tracking the IS peak area, the system self-validates: any degradation in SPME fiber adsorption efficiency or GC injection volume is mathematically normalized, ensuring the calculated recovery rate of the target ester remains absolute.

- **Matrix Preparation & Calibration:** Weigh exactly 3.000 g of the homogenized matrix into a 20 mL headspace vial. Immediately spike the sample with 10 μ L of an internal standard solution (e.g., ethyl decanoate, 10 μ g/mL in methanol) [\[\[4\]\]](#)().
- **Thermal Equilibration:** Seal the vial with a PTFE/silicone septum and incubate at 60 °C for 15 minutes.
 - **Causality:** Heating increases the vapor pressure of **trans-2-Hexenyl benzoate**, driving it from the solid/liquid phase into the headspace. 60 °C is the optimal thermodynamic threshold to maximize volatilization without inducing ester hydrolysis.
- **Headspace Solid-Phase Microextraction (HS-SPME):** Expose a 50/30 μ m DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60 °C.
 - **Causality:** The tri-phase fiber provides optimal adsorption for moderately polar to non-polar esters. Extracting from the headspace rather than direct liquid injection prevents non-volatile matrix macromolecules from contaminating the GC inlet.
- **Desorption & Gas Chromatography:**
 - Retract the fiber and insert it into the GC inlet (250 °C) for 3 minutes in splitless mode [\[\[4\]\]](#)().
 - **Column:** Utilize an HP-5MS capillary column (30 m \times 0.25 mm \times 0.25 μ m) [\[\[4\]\]](#)().
 - **Oven Program:** Initial temperature 50 °C (hold 2 min), ramp at 1 °C/min to 60 °C (hold 2 min), then ramp at 2 °C/min to 104 °C, followed by a rapid ramp to 220 °C (hold 5 min) [4](#).

- Causality: The highly conservative initial ramp (1-2 °C/min) is non-negotiable. It ensures baseline resolution between **trans-2-Hexenyl benzoate** and its cis-3 isomer, which possess nearly identical mass spectra but slightly different boiling points.
- Mass Spectrometry (EI-MS):
 - Set the ion source temperature to 230 °C and the quadrupole to 150 °C [4](#).
 - Utilize Electron Impact (EI) ionization at 70 eV [4](#).
 - Data Analysis: Confirm the identity of **trans-2-Hexenyl benzoate** by matching its fragmentation pattern against the NIST library and cross-verifying its Retention Index (RI) using an n-alkane series [\[\[3\]\]\(\)](#) [5](#).

Applications in Formulation & Drug Development

While historically categorized as a flavor and fragrance agent, the physicochemical profile of **trans-2-Hexenyl benzoate** presents highly specific utilities in modern drug development and cosmetic science:

- Topical Penetration Modification: With a LogP of 4.241 [2](#), this ester exhibits a profound affinity for the lipid-rich stratum corneum. In topical emulsions, it can act as a lipophilic vehicle, temporarily disrupting the highly ordered intercellular lipid matrix of the skin to facilitate the transdermal delivery of co-formulated active pharmaceutical ingredients (APIs).
- Organoleptic Masking: Patient compliance in oral and topical formulations is heavily dependent on sensory experience. The distinct ethereal and fruity aroma of **trans-2-Hexenyl benzoate**—naturally responsible for the sweet, floral notes in high-grade shaken black teas [4](#)—effectively masks the bitter or astringent profiles of raw APIs.

Regulatory & Safety Profile

From a regulatory standpoint, **trans-2-Hexenyl benzoate** benefits from extensive precedent in human consumption. It is officially listed under the Japanese Food Sanitation Act by the Ministry of Health, Labour and Welfare (MHLW) as a designated synthetic flavoring agent [678](#).

This GRAS-equivalent status significantly lowers the regulatory barrier for its inclusion as an excipient in oral pharmaceutical formulations. Furthermore, the absence of highly reactive functional groups (such as free aldehydes or epoxides) contributes to a highly stable safety profile under standard formulation conditions, minimizing the risk of API-excipient cross-reactivity [\[\[5\]\]](#)().

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Sources

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